REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[NH:5][C:6]([CH3:13])=[C:7]([C:9]([F:12])([F:11])[F:10])[N:8]=1.S(=O)(=O)(O)O>>[CH3:13][C:6]1[NH:5][C:4]([CH:3]=[O:2])=[N:8][C:7]=1[C:9]([F:12])([F:10])[F:11]
|
Name
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2-(dimethoxymethyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole
|
Quantity
|
2.17 mmol
|
Type
|
reactant
|
Smiles
|
COC(C=1NC(=C(N1)C(F)(F)F)C)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(N1)C=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 mg | |
YIELD: PERCENTYIELD | 7.9% | |
YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |